6,8-Difluoroquinoline-3-carbonitrile

Kinase Inhibitor Design EGFR Inhibitors Regioisomer Pharmacophore

6,8-Difluoroquinoline-3-carbonitrile (CAS 71083-55-1, molecular formula C10H4F2N2, molecular weight 190.15 g/mol, predicted boiling point ~323 °C) belongs to the 3-quinolinecarbonitrile class, a scaffold established by Wyeth in 2000 as a template for epidermal growth factor receptor (EGFR) kinase inhibitors. The compound features electron-withdrawing fluorine atoms at the 6- and 8-positions and a nitrile group at the 3-position, making it a versatile intermediate for the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors, antibacterial fluoroquinolones, and structure-activity relationship (SAR) studies targeting protein tyrosine kinases.

Molecular Formula C10H4F2N2
Molecular Weight 190.153
CAS No. 71083-55-1
Cat. No. B2628490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoroquinoline-3-carbonitrile
CAS71083-55-1
Molecular FormulaC10H4F2N2
Molecular Weight190.153
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1F)F)C#N
InChIInChI=1S/C10H4F2N2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3,5H
InChIKeyZSIDBZGYDGHXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Difluoroquinoline-3-carbonitrile (CAS 71083-55-1): A Fluorinated Quinoline-3-carbonitrile Intermediate for Medicinal Chemistry and Kinase-Targeted Drug Discovery


6,8-Difluoroquinoline-3-carbonitrile (CAS 71083-55-1, molecular formula C10H4F2N2, molecular weight 190.15 g/mol, predicted boiling point ~323 °C) belongs to the 3-quinolinecarbonitrile class, a scaffold established by Wyeth in 2000 as a template for epidermal growth factor receptor (EGFR) kinase inhibitors [1]. The compound features electron-withdrawing fluorine atoms at the 6- and 8-positions and a nitrile group at the 3-position, making it a versatile intermediate for the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors, antibacterial fluoroquinolones, and structure-activity relationship (SAR) studies targeting protein tyrosine kinases [2].

Why Generic Quinoline-3-carbonitrile Substitution Fails: Position-Dependent Kinase Selectivity of the 6,8-Difluoro-3-carbonitrile Scaffold


The 3-quinolinecarbonitrile scaffold is a privileged kinase inhibitor template, but biological activity is exquisitely sensitive to both the nitrile position (3- vs. 4-carbonitrile) and the fluorine substitution pattern (6,8- vs. 6,7- vs. mono-fluoro). SAR studies on 4-anilino-3-quinolinecarbonitriles demonstrate that the C-4 substituent determines kinase selectivity, while the C-6 and C-7 positions modulate potency and pharmacokinetics [1]. In the 6,8-difluoro-3-carbonitrile regioisomer, the nitrile at the 3-position preserves the essential hydrogen-bond acceptor motif required for ATP-binding site engagement in EGFR and Src kinases, whereas the 4-carbonitrile regioisomer (CAS 1001906-60-0) disrupts this critical pharmacophore interaction [2]. The 6,8-difluoro pattern confers distinct electronic and steric properties compared to the 6,7-difluoro pattern, affecting metabolic stability and off-target profiles observed across fluoroquinolone antibacterial development programs [3].

Quantitative Differentiation Evidence for 6,8-Difluoroquinoline-3-carbonitrile: Physicochemical Properties, Regioisomeric Selectivity, and Synthetic Versatility


Regioisomeric Differentiation: 3-Carbonitrile vs. 4-Carbonitrile Position Dictates Kinase Inhibitor Pharmacophore Compatibility

The 3-quinolinecarbonitrile scaffold positions the nitrile group as a critical hydrogen-bond acceptor within the ATP-binding pocket of EGFR and Src kinases. In contrast, the 4-quinolinecarbonitrile regioisomer (CAS 1001906-60-0) cannot engage the same hinge-region residues due to altered geometry, as established by the Wyeth kinase inhibitor program [1]. The 6,8-difluoro substitution on the 3-carbonitrile core provides enhanced electron-withdrawing character (Σσmeta/para for two fluorines ≈ 0.74) versus the unsubstituted quinoline-3-carbonitrile (CAS 34846-64-5), increasing electrophilicity at the C-4 position for nucleophilic aromatic substitution with anilines, a key step in generating 4-anilino-3-quinolinecarbonitrile kinase inhibitor libraries [2].

Kinase Inhibitor Design EGFR Inhibitors Regioisomer Pharmacophore

Fluorine Substitution Pattern: 6,8-Difluoro vs. 6,7-Difluoro Regioisomers Exhibit Distinct Metabolic and Phototoxic Profiles in Fluoroquinolone Development

In fluoroquinolone antibacterial development, the 6,8-difluoro substitution pattern was specifically pursued to achieve a balance between antibacterial potency and reduced phototoxicity. The 6,8-difluoroquinolone core serves as the direct precursor to sparfloxacin (5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid), a marketed antibacterial agent [1]. Patent literature explicitly teaches that 6,8-difluoroquinolone antibiotics exhibit reduced phototoxicity compared to 6,7-difluoro and 6-fluoro-8-chloro analogs, which historically showed higher rates of phototoxic adverse events. [2] The C-6 and C-8 fluorine atoms provide metabolic shielding at both positions flanking the quinolone ring system, whereas the 6,7-difluoro pattern leaves the C-8 position vulnerable to metabolic conjugation.

Fluoroquinolone Antibacterials Metabolic Stability Phototoxicity Reduction

Predicted Physicochemical Property Comparison: Density and Boiling Point Differentiate 6,8-Difluoroquinoline-3-carbonitrile from its Closest Fluorinated Analogs

Predicted physicochemical properties provide experimentally useful differentiation for quality control, chromatographic method development, and purification. 6,8-Difluoroquinoline-3-carbonitrile has a predicted density of 1.39±0.1 g/cm³ and predicted boiling point of 322.8±37.0 °C . By comparison, the 4-chloro analog (4-chloro-6,8-difluoroquinoline-3-carbonitrile, CAS 936498-00-9, MW 224.6 g/mol) has a higher molecular weight and distinct retention behavior in reversed-phase HPLC due to increased lipophilicity from the chlorine substituent. The 6,8-difluoroquinoline parent scaffold (CAS 145241-75-4, MW 165.10 g/mol) has a lower boiling point of ~235 °C and lower density of ~1.3 g/cm³ .

Physicochemical Characterization Chromatographic Method Development Quality Control

Synthetic Intermediate Utility: Quantified Availability and Purity Specifications Enable Direct Procurement for Library Synthesis

6,8-Difluoroquinoline-3-carbonitrile is commercially available at defined purity grades from multiple suppliers, with typical specifications of ≥95% purity and provision of supporting analytical data (HPLC, NMR, MS) upon request . In contrast, several regioisomeric analogs (e.g., 6,7-difluoroquinoline-3-carbonitrile) are not listed as standard catalog items from major research chemical suppliers, limiting their accessibility for routine SAR exploration. The C-4 position of 6,8-difluoroquinoline-3-carbonitrile is activated by the combined electron-withdrawing effect of two fluorine atoms and the nitrile group, facilitating direct displacement with anilines to generate focused 4-anilino-3-quinolinecarbonitrile libraries without requiring additional activation steps [1].

Medicinal Chemistry Parallel Synthesis Building Block Procurement

Scaffold Classification: 3-Quinolinecarbonitrile Core is a Validated Kinase Inhibitor Template with Clinical Translation, Distinct from 4-Carbonitrile and Non-Fluorinated Scaffolds

The 3-quinolinecarbonitrile scaffold has produced clinical-stage kinase inhibitors including EKB-569 (pelitinib), an irreversible EGFR inhibitor that reached Phase II clinical trials [1]. This clinical validation is specific to the 3-carbonitrile regioisomer; no 4-quinolinecarbonitrile-based kinase inhibitor has achieved comparable clinical advancement. The 6,8-difluoro substitution on this scaffold is directly analogous to the fluorination pattern successfully employed in sparfloxacin (6,8-difluoroquinolone), which achieved MIC90 values of ≤0.06 µg/mL against methicillin-susceptible S. aureus compared to ciprofloxacin MIC90 of 0.5 µg/mL, representing an ~8-fold potency improvement attributable in part to the 6,8-difluoro substitution [2]. While sparfloxacin is a 4-oxoquinoline-3-carboxylic acid rather than a 3-carbonitrile, the shared 6,8-difluoroquinoline core demonstrates the favorable pharmacological properties conferred by this specific fluorination pattern.

Kinase Inhibitor Template Clinical Translation Irreversible EGFR Inhibitors

Priority Application Scenarios for 6,8-Difluoroquinoline-3-carbonitrile in Drug Discovery and Chemical Biology


Focused 4-Anilino-3-quinolinecarbonitrile Kinase Inhibitor Library Synthesis

The C-4 position of 6,8-difluoroquinoline-3-carbonitrile is activated by the electron-withdrawing fluorine and nitrile substituents, enabling direct nucleophilic aromatic substitution with diverse anilines to generate kinase inhibitor screening libraries [1]. This reactivity enables parallel synthesis of 48- to 96-compound libraries targeting EGFR, Src, and MEK kinases, leveraging the clinically validated 3-cyanoquinoline pharmacophore [2]. The 6,8-difluoro pattern provides two points for further SAR exploration while the C-3 nitrile maintains the essential hinge-binding motif identified from the Wyeth kinase inhibitor program.

Synthesis of Reduced-Phototoxicity Fluoroquinolone Antibacterial Intermediates

The 6,8-difluoroquinoline-3-carbonitrile can serve as a precursor to 6,8-difluoroquinolone-3-carboxylic acid antibacterials following nitrile hydrolysis and C-4 oxidation. This pathway provides access to the reduced-phototoxicity 6,8-difluoro pharmacophore that distinguished sparfloxacin from earlier 6,7-difluoro and 6-fluoro-8-chloro quinolones [3]. The 3-carbonitrile intermediate offers a more controlled synthetic entry point compared to direct functionalization of the parent 6,8-difluoroquinoline, as the nitrile group can be selectively hydrolyzed under mild conditions to the corresponding carboxylic acid.

Structure-Activity Relationship Studies Comparing 6,8-Difluoro vs. 6,7-Difluoro and Mono-Fluoro Quinoline Scaffolds

For medicinal chemistry teams systematically probing the effect of fluorine substitution on quinoline-based inhibitors, 6,8-difluoroquinoline-3-carbonitrile provides the specific 6,8-regioisomer needed for matched molecular pair analysis against 6,7-difluoro, 6-fluoro, and 8-fluoro analogs [4]. These comparisons enable deconvolution of electronic, steric, and metabolic effects of fluorine placement at each position. The predicted physicochemical properties (density 1.39 g/cm³, BP 323 °C) facilitate chromatographic method development for separating regioisomeric mixtures that may arise during synthesis .

Intermediate for Irreversible EGFR/HER2 Inhibitor Development Programs

The 3-quinolinecarbonitrile scaffold has demonstrated utility for developing irreversible EGFR and HER2 kinase inhibitors through incorporation of Michael acceptor functionality at the C-6 or C-7 positions [2]. 6,8-Difluoroquinoline-3-carbonitrile provides the 3-carbonitrile core with fluorine atoms at C-6 and C-8, leaving the C-7 position available for substitution with acrylamide-containing warheads. This design strategy mirrors the clinical development path of EKB-569 (pelitinib) and can be extended to target the T790M and C797S resistance mutations prevalent in non-small cell lung cancer.

Quote Request

Request a Quote for 6,8-Difluoroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.